molecular formula C24H30O5 B12294871 (9beta,11beta)-EpoxyFluorometholoneAcetate

(9beta,11beta)-EpoxyFluorometholoneAcetate

Cat. No.: B12294871
M. Wt: 398.5 g/mol
InChI Key: FNGSLGMFTHFCNV-UHFFFAOYSA-N
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Description

(9beta,11beta)-EpoxyFluorometholoneAcetate is a synthetic steroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of fluorometholone, a corticosteroid used in various medical applications, particularly in ophthalmology to treat inflammation and allergic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9beta,11beta)-EpoxyFluorometholoneAcetate involves multiple steps, starting from the base steroid structure. One common method includes the fluorination of 9beta,11beta-epoxy steroids using hydrofluoric acid in the presence of a Lewis base such as tetrahydrofuran . The reaction is typically carried out at low temperatures to ensure high yields and prevent degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9beta,11beta)-EpoxyFluorometholoneAcetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of new compounds with different therapeutic potentials.

Common Reagents and Conditions

Common reagents used in these reactions include hydrofluoric acid for fluorination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

(9beta,11beta)-EpoxyFluorometholoneAcetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorination reactions.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of (9beta,11beta)-EpoxyFluorometholoneAcetate involves binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways . The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its immunosuppressive effects. The molecular targets include various enzymes and signaling molecules involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Fluorometholone: The parent compound, used primarily in ophthalmology.

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.

Uniqueness

(9beta,11beta)-EpoxyFluorometholoneAcetate is unique due to its specific fluorination at the 9beta and 11beta positions, which enhances its stability and potency compared to other corticosteroids . This modification also reduces its mineralocorticoid activity, making it more selective for anti-inflammatory applications.

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

(14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl) acetate

InChI

InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3

InChI Key

FNGSLGMFTHFCNV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C

Origin of Product

United States

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